molecular formula C21H22FN5O B2824304 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1105215-45-9

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2824304
CAS No.: 1105215-45-9
M. Wt: 379.439
InChI Key: MKTXWQBLAWYSLQ-UHFFFAOYSA-N
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Description

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
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Biological Activity

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic molecule notable for its potential biological activities. This compound features a triazole ring linked to a piperazine moiety, which is significant in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O
  • Molar Mass : 302.39 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • Boiling Point : 537.7 °C (predicted)
  • pKa : -1.67 (predicted)

The structure includes a triazole ring known for its ability to form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole moiety can interact with enzymes through hydrogen bonding, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine group may enhance binding affinity to specific receptors, influencing signaling pathways associated with various physiological responses.
  • Antimicrobial Activity : Triazole derivatives have been reported to exhibit antifungal and antibacterial properties due to their ability to disrupt cell membrane integrity.

Antiproliferative Effects

Research has indicated that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-7 (breast)10.5
HeLa (cervical)8.2
A549 (lung)12.0

These values suggest that the compound may inhibit cancer cell growth effectively.

Antimicrobial Activity

Studies have also shown that the compound exhibits antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This activity highlights the potential of this compound in treating infections caused by resistant bacterial strains.

Case Study 1: Cancer Treatment

In vitro studies conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting enhanced cell death mechanisms.

Case Study 2: Antifungal Applications

A study investigating the antifungal efficacy of triazole derivatives found that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-15-3-6-19(13-16(15)2)27-14-20(23-24-27)21(28)26-11-9-25(10-12-26)18-7-4-17(22)5-8-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTXWQBLAWYSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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